1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione

Catalog No.
S13648135
CAS No.
56405-27-7
M.F
C20H14N2O4
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,1...

CAS Number

56405-27-7

Product Name

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione

IUPAC Name

1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C20H14N2O4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,21-22H2

InChI Key

IAWPXSAICHAUBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)N)N

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione, with the CAS number 56405-27-7, is a complex organic compound belonging to the anthraquinone family. Its molecular formula is C20H14N2O4C_{20}H_{14}N_{2}O_{4}, and it has a molecular weight of approximately 346.34 g/mol. This compound features an anthraquinone backbone, which is characterized by three fused benzene rings, and contains both amino and hydroxy functional groups that contribute to its chemical reactivity and biological activity.

Involving 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione typically include:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing the compound to react with electrophiles.
  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under certain conditions.
  • Complexation: This compound can form complexes with metal ions due to the presence of nitrogen and oxygen donor atoms.

These reactions are significant for its potential applications in various fields, including medicinal chemistry.

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione exhibits notable biological activities. It has been investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines. Additionally, compounds in the anthraquinone class often demonstrate antibacterial and antifungal properties, making this compound a subject of interest in pharmaceutical research.

The synthesis of 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione can be achieved through several methods:

  • Condensation Reactions: This involves the reaction of 4-aminophenol with an appropriate anthraquinone derivative under acidic or basic conditions.
  • Reduction Reactions: Starting from corresponding nitro compounds, reduction can yield the amino derivatives.
  • Functional Group Modification: Existing anthraquinone derivatives can be modified through selective functionalization to introduce amino and hydroxy groups.

These synthetic pathways allow for the generation of this compound with varying yields and purities depending on the specific conditions used.

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione has several applications:

  • Pharmaceuticals: Its potential anticancer properties make it a candidate for drug development.
  • Dyes and Pigments: Like other anthraquinones, it may be used in dye formulations due to its vibrant color and stability.
  • Biological Research: Used as a probe in biochemical assays to study enzyme activities or cellular processes.

Interaction studies of 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione often focus on its binding affinity with various biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into how this compound interacts with DNA or proteins can provide insights into its anticancer activity.

Several compounds share structural similarities with 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione. Here are a few notable examples:

Compound NameCAS NumberKey Features
2-Aminoanthraquinone117-79-3Known for its use in dyes; exhibits similar biological activities.
1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione116-82-5Contains bromine; used as a dye intermediate with distinct reactivity.
1-Amino-4-hydroxyanthraquinone81-14-1Exhibits strong dyeing properties; similar core structure but different functional groups.

Uniqueness

The uniqueness of 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione lies in its specific arrangement of amino and hydroxy groups on the anthraquinone framework, which influences its solubility, reactivity, and biological activity compared to other similar compounds. Its ability to form hydrogen bonds due to the hydroxy group enhances its interaction with biological molecules, making it particularly interesting for medicinal chemistry applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

346.09535693 g/mol

Monoisotopic Mass

346.09535693 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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